4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine
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Overview
Description
4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that features both furan and thiazole rings. The presence of a nitrophenyl group adds to its complexity and potential reactivity. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan and nitrophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitrophenylfuran-2-carbaldehyde with thiosemicarbazide can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and furan rings can interact with various biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but with a bromophenyl group instead of a nitrophenyl group.
4-(5-Nitrophenylfur-2-yl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.
N-(4-(4-Nitrophenylsulfonyl)benzamide): Features a sulfonyl group instead of a thiazole ring.
Uniqueness
4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of its furan and thiazole rings with a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9N3O3S |
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Molecular Weight |
287.30 g/mol |
IUPAC Name |
4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9N3O3S/c14-13-15-10(7-20-13)12-6-5-11(19-12)8-1-3-9(4-2-8)16(17)18/h1-7H,(H2,14,15) |
InChI Key |
IHGFTHNKUSUCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-] |
Origin of Product |
United States |
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